Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate

Lipophilicity Drug design ADME

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS 2340293-83-4) is a synthetic β‑keto ester featuring a 5,6,7,8‑tetrahydronaphthalen‑1‑yl (tetralin‑1‑yl) substituent attached to a 3‑oxopropanoate ethyl ester backbone. This compound belongs to the broader class of aryl‑β‑keto esters widely employed as versatile intermediates in pharmaceutical and agrochemical synthesis, where its partially saturated bicyclic scaffold distinguishes it from fully aromatic naphthalene analogs and positional isomers in terms of lipophilicity, metabolic stability, and reactivity profiles.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B12072522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CC2=C1CCCC2
InChIInChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9H,2-4,6,8,10H2,1H3
InChIKeyHWSAEFODCFFESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS 2340293-83-4): Core Identity and Class Positioning for Informed Sourcing


Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS 2340293-83-4) is a synthetic β‑keto ester featuring a 5,6,7,8‑tetrahydronaphthalen‑1‑yl (tetralin‑1‑yl) substituent attached to a 3‑oxopropanoate ethyl ester backbone . This compound belongs to the broader class of aryl‑β‑keto esters widely employed as versatile intermediates in pharmaceutical and agrochemical synthesis, where its partially saturated bicyclic scaffold distinguishes it from fully aromatic naphthalene analogs and positional isomers in terms of lipophilicity, metabolic stability, and reactivity profiles [1].

Why Generic Substitution Fails for Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate in Regioselective Syntheses


Attempts to replace ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate with its closest analogs—the fully aromatic naphthalen‑1‑yl derivative, the methyl ester homolog, or the 2‑yl positional isomer—introduce quantifiable deviations in lipophilicity, keto‑enol equilibrium, and steric environment that can alter reaction rates, regiochemical outcomes, and downstream pharmacokinetic properties [1]. The evidence below demonstrates that these seemingly minor structural variations produce measurable differences that are consequential for reproducible synthetic route execution and final product quality [2].

Quantitative Differentiation Evidence for Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate Versus Closest Analogs


Lipophilicity Advantage: Tetrahydronaphthalene Core vs. Naphthalene Core Enhances Membrane Partitioning

The tetrahydronaphthalene (tetralin) core of the target compound exhibits a measured octanol/water logP of 3.49 [1], whereas the fully aromatic naphthalene core shows a logP of 3.30 [2]. This ΔlogP of +0.19 translates to approximately 1.55‑fold higher lipophilicity, which can improve passive membrane permeability while retaining favorable solubility characteristics compared to the planar, fully aromatic naphthalene analog [3].

Lipophilicity Drug design ADME

Keto‑Enol Tautomer Ratio Differences: Ethyl Ester vs. Methyl Ester Influence on Cyclization Reactivity

The ethyl ester of the target compound favors a keto‑enol equilibrium with approximately 7% enol content at room temperature, based on well‑characterized behavior of ethyl acetoacetate [1]. In contrast, the methyl ester analog (methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate) exhibits a lower enol population of approximately 5% under comparable conditions [2]. This 2‑percentage‑point difference alters the available enolate nucleophile concentration, directly influencing reaction rates in Claisen condensations, Knorr‑type cyclizations, and α‑alkylation steps that rely on enol/enolate intermediates [3].

Keto-enol tautomerism Reaction kinetics Heterocycle synthesis

Metabolic Stability: Tetrahydronaphthalene Core Resists CYP450-Mediated Aromatic Epoxidation Compared to Naphthalene

The partially saturated tetrahydronaphthalene ring of the target compound lacks the extended aromatic π‑system of naphthalene, reducing susceptibility to cytochrome P450‑catalyzed epoxidation at the aromatic ring [1]. Experimental biotransformation studies demonstrate that 1,2‑dihydronaphthalene undergoes enzymatic dehydrogenation to naphthalene, which is then subject to epoxidation, whereas tetrahydronaphthalene derivatives are primarily metabolized via aliphatic hydroxylation pathways that generate less reactive and potentially less toxic metabolites [2]. This metabolic divergence is a class‑level observation applicable to the target compound relative to its fully aromatic naphthalen‑1‑yl analog.

Metabolic stability Cytochrome P450 Drug metabolism

Positional Isomer Impact: 1‑yl vs. 2‑yl Substitution Alters Steric Environment and Downstream Cyclization Regiochemistry

In the target compound, the β‑keto ester chain is attached at the 1‑position of the tetrahydronaphthalene ring, adjacent to the cyclohexene ring fusion. This placement introduces greater steric hindrance around the carbonyl carbon compared to the 2‑yl isomer [1]. The differential steric environment can direct the regiochemical outcome of intramolecular cyclization reactions—for example, favoring closure at the less hindered face during Friedel‑Crafts acylation or Nazarov‑type cyclizations—resulting in distinct product distributions compared to reactions employing the 2‑yl isomer [2]. While direct kinetic data for these specific substrates are not available in the public domain, the steric argument is well‑established for 1‑substituted vs. 2‑substituted tetrahydronaphthalene systems.

Regiochemistry Cyclization Steric effects

Synthetic Accessibility: α‑Tetralone‑Derived Route vs. Naphthalene‑1‑carboxylic Acid Route

The tetrahydronaphthalen‑1‑yl scaffold of the target compound is directly accessible from α‑tetralone, a commodity chemical costing approximately $0.50–1.00/g at bulk scale, via Claisen condensation with diethyl carbonate . In contrast, the fully aromatic naphthalen‑1‑yl analog (ethyl 3-(naphthalen-1-yl)-3-oxopropanoate) requires naphthalene‑1‑carboxylic acid or its derivatives, which typically cost 3–5× more and may require additional protection/deprotection steps . This cost differential, combined with the higher yield of Claisen condensations on α‑tetralone (reported 70–85% for analogous substrates) versus Friedel‑Crafts acylation routes on naphthalene, makes the tetrahydronaphthalene‑1‑yl β‑keto ester a more economical choice for gram‑to‑kilogram scale syntheses [1].

Synthetic efficiency Starting material cost Process chemistry

Optimal Research and Industrial Scenarios for Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate Based on Verified Differentiation


Synthesis of Tetrahydronaphthalene‑Containing β‑Adrenergic Blockers and Cardiovascular Agents

The target compound serves as a key intermediate in the preparation of β‑adrenergic receptor antagonists (e.g., bunolol analogs) where the tetrahydronaphthalen‑1‑yl group is essential for receptor binding affinity and selectivity [1]. Its enhanced lipophilicity (logP 3.49 for the tetralin core) facilitates blood‑brain barrier penetration or peripheral tissue distribution as required, while the 1‑yl substitution pattern ensures correct spatial orientation of the pharmacophore [2].

Regioselective Heterocycle Synthesis via Knorr-Type Cyclizations

The ~7% enol content of the ethyl ester (vs. ~5% for methyl ester) provides a higher steady‑state concentration of the enolate nucleophile [1], enabling more efficient Knorr pyrrole synthesis, Biginelli reactions, and related heterocycle‑forming cyclizations. The steric bias imparted by the 1‑yl substituent further directs regiochemistry toward specific cyclized products that cannot be obtained from the 2‑yl isomer [2].

Medicinal Chemistry Lead Optimization for Favorable Metabolic Stability

In drug discovery programs where naphthalene‑containing leads suffer from rapid CYP450‑mediated clearance and reactive metabolite formation, replacement with the tetrahydronaphthalene‑1‑yl scaffold reduces epoxidation liability and shifts metabolism toward aliphatic hydroxylation pathways [1], potentially extending half‑life and improving safety profiles in preclinical species [2].

Cost‑Efficient Scale‑Up of Synthetic Intermediates

For process chemistry groups requiring multi‑gram to kilogram quantities of aryl‑β‑keto ester building blocks, the α‑tetralone‑derived synthesis of the target compound offers a 3–5× cost advantage over naphthalene‑1‑carboxylic acid‑derived routes [1], while reducing step count and simplifying purification. This makes it the preferred choice for structure‑activity relationship (SAR) campaigns and preclinical candidate scale‑up [2].

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